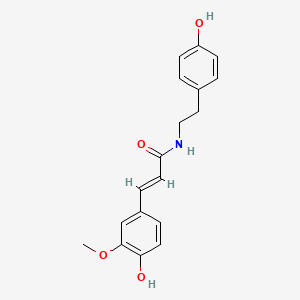

N-trans-Feruloyltyramine

Overview

Description

N-trans-Feruloyltyramine, also known as this compound, is a natural product derived from plant sources. It is recognized for its anti-inflammatory properties and potential antioxidant activities. This compound is an inhibitor of cyclooxygenase 1 and cyclooxygenase 2 enzymes, which play a crucial role in the inflammatory process .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-trans-Feruloyltyramine can be synthesized through the reaction of ferulic acid with tyramine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between ferulic acid and tyramine .

Industrial Production Methods

The industrial production of this compound involves the extraction of ferulic acid and tyramine from natural sources, followed by their chemical coupling. The process includes steps such as extraction, purification, and chemical synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-trans-Feruloyltyramine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of reduced amide derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted phenolic derivatives.

Scientific Research Applications

Pharmacological Applications

N-trans-Feruloyltyramine exhibits a range of pharmacological properties, including anti-inflammatory , antioxidant , antimicrobial , and anticancer activities.

Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of pro-inflammatory mediators in macrophages. A study demonstrated that it significantly suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity using various assays. In one study, it demonstrated significant radical scavenging activity against DPPH and ABTS radicals, highlighting its potential in mitigating oxidative stress .

Anticancer Activity

This compound has shown selective cytotoxic effects against cancer cells. In vitro studies indicated that it inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of 194 µM, suggesting its potential use in cancer therapy .

Applications in Food Science

This compound is also recognized for its beneficial effects on gut health. Recent preclinical studies indicate that it can enhance gut barrier function by restoring epithelial integrity in human colon cells exposed to inflammatory cytokines . This suggests potential applications in functional foods aimed at improving gastrointestinal health.

Enzymatic Synthesis

The compound can be synthesized enzymatically from ferulic acid and tyramine using specific enzymes under optimized conditions. Studies have reported high conversion rates (up to 97%) when using wild-type enzymes at controlled temperatures . This method offers a sustainable approach to producing bioactive compounds for pharmaceutical and nutraceutical applications.

Summary of Key Findings

Mechanism of Action

N-trans-Feruloyltyramine exerts its effects primarily through the inhibition of cyclooxygenase 1 and cyclooxygenase 2 enzymes, which are involved in the synthesis of pro-inflammatory mediators. Additionally, this compound has been shown to suppress the expression of inducible nitric oxide synthase and inhibit the activation of nuclear factor-kappa B, a key regulator of the inflammatory response . Molecular docking studies have revealed that this compound has strong binding affinity with epidermal growth factor receptor and mitogen-activated protein kinase 1, suggesting its involvement in the PI3K-Akt and MAPK signaling pathways .

Comparison with Similar Compounds

N-trans-Feruloyltyramine is similar to other natural anti-inflammatory compounds such as:

Capsaicin: Known for its pain-relieving properties and ability to inhibit substance P.

Hypaphorine: Exhibits anti-inflammatory and antioxidant activities.

Quercetin: A flavonoid with potent anti-inflammatory and antioxidant effects.

Uniqueness

This compound is unique due to its dual inhibition of cyclooxygenase 1 and cyclooxygenase 2 enzymes, as well as its ability to modulate multiple signaling pathways involved in inflammation. This makes it a promising candidate for the development of new anti-inflammatory therapies .

Biological Activity

N-trans-Feruloyltyramine (NTF) is a phenylpropanoid compound known for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential neuroprotective effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of NTF.

Chemical Structure and Properties

This compound is characterized by an amide group incorporated into its phenylpropanoid structure. It exists as a trans-isomer and has been isolated from various plant sources, notably Arcangelisia gusanlung and Portulaca oleracea . The compound's structural properties contribute to its biological activities.

Antioxidant Activity

NTF exhibits significant antioxidant properties. In a study examining its effects on scopolamine-induced oxidative stress in rat brains, NTF treatment reduced reactive oxygen species (ROS) levels and improved cognitive functions as assessed by the Morris water maze test. This suggests that NTF may protect against neurodegenerative conditions by mitigating oxidative stress .

Anti-inflammatory Mechanisms

The anti-inflammatory effects of NTF have been extensively studied, particularly in macrophage models. Research indicates that NTF significantly inhibits the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is mediated through the suppression of the AP-1 and JNK signaling pathways, leading to decreased nitric oxide (NO) and prostaglandin E2 (PGE2) production .

Table 1: Summary of Anti-inflammatory Effects of this compound

| Study Reference | Cell Model | Key Findings |

|---|---|---|

| RAW 264.7 | Inhibition of iNOS and COX-2 expression | |

| Rat Brain | Reduced ROS and inflammatory markers | |

| RAW 264.7 | Decreased NO and PGE2 production |

Antimicrobial Properties

NTF has demonstrated antimicrobial activity against various pathogens. It shows efficacy in inhibiting bacterial growth, which positions it as a potential candidate for developing natural antimicrobial agents .

Neuroprotective Effects

In addition to its antioxidant properties, NTF has been observed to exert neuroprotective effects in models of cholinergic dysfunction. In studies involving scopolamine-induced memory impairment, NTF treatment not only improved cognitive performance but also attenuated apoptosis and inflammation in brain tissues . These findings suggest that NTF could be beneficial for conditions like Alzheimer's disease by promoting cholinergic function and reducing neuroinflammation.

Metabolic Implications

Emerging research highlights the role of NTF in metabolic processes, particularly its potential influence on gut microbiota. A study showed that both NTF and its related compound N-trans-caffeoyltyramine positively impacted gut microbiome composition, enhancing microbial diversity and productivity during fermentation assays . This suggests potential applications in gut health and metabolic syndrome management.

Table 2: Biological Activities of this compound

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65646-26-6 | |

| Record name | N-Feruloyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65646-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.